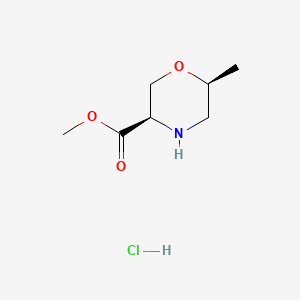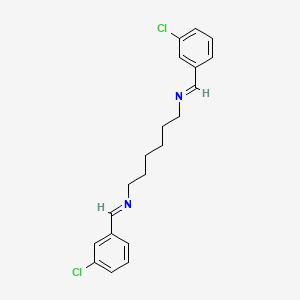![molecular formula C10H15N3O3 B14005042 N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide CAS No. 91977-74-1](/img/structure/B14005042.png)
N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridyl ring substituted with hydroxyl and hydroxymethyl groups, and a hydrazide functional group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridyl precursor, which is then functionalized with hydroxyl and hydroxymethyl groups. The final step involves the introduction of the hydrazide group through a reaction with hydrazine or its derivatives under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the hydrazide group may produce primary or secondary amines.
Applications De Recherche Scientifique
Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the context of its application, such as inhibiting an enzyme in a biochemical assay or binding to a receptor in a pharmacological study.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridyl derivatives and hydrazides, such as:
- Pyridylhydrazine
- Hydroxymethylpyridine
- Acetohydrazide
Uniqueness
What sets Acetic acid,2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]hydrazide (7ci) apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, from synthetic chemistry to biomedical research.
Propriétés
Numéro CAS |
91977-74-1 |
|---|---|
Formule moléculaire |
C10H15N3O3 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide |
InChI |
InChI=1S/C10H15N3O3/c1-6-10(16)9(4-12-13-7(2)15)8(5-14)3-11-6/h3,12,14,16H,4-5H2,1-2H3,(H,13,15) |
Clé InChI |
JUFXMBOYHVXLKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)CNNC(=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
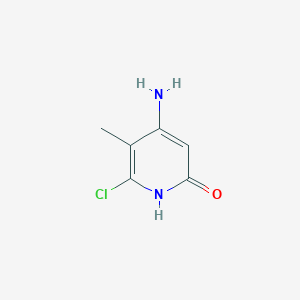
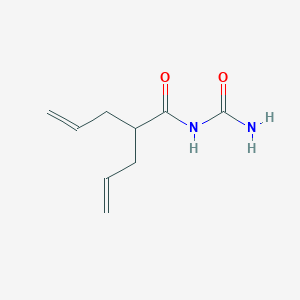
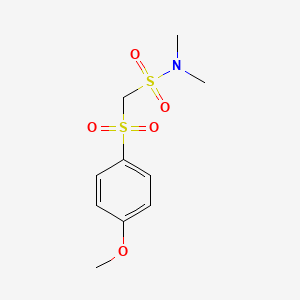
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
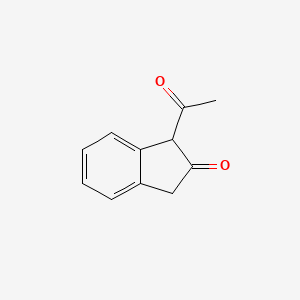
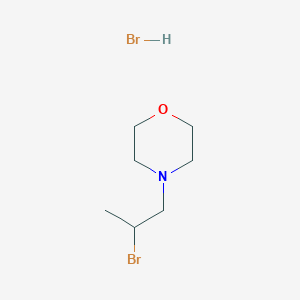
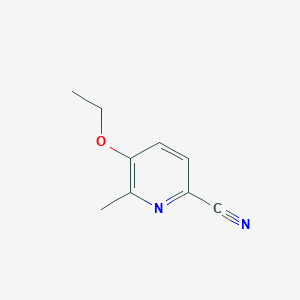
![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)
![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
